molecular formula C9H8ClF B2481818 1-chloro-4-fluoro-2,3-dihydro-1H-indene CAS No. 1082399-60-7

1-chloro-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2481818
CAS No.: 1082399-60-7
M. Wt: 170.61
InChI Key: RMIOCEWOZOFGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-4-fluoro-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8ClF and its molecular weight is 170.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Solar Cells

1-chloro-4-fluoro-2,3-dihydro-1H-indene derivatives have been explored for their potential in enhancing the efficiency of polymer solar cells. The incorporation of fluorine atoms into the electron acceptor units has been shown to downshift the LUMO energy levels, red-shift the absorption spectrum, and enhance electron mobility. This modification leads to polymer solar cells exhibiting significantly higher power conversion efficiencies, demonstrating the critical role of fluorinated compounds in optimizing photovoltaic properties (Dai et al., 2017).

Organic Synthesis

The versatility of this compound is further highlighted in its application in organic synthesis, where it serves as a precursor for the generation of complex molecular structures. A notable example includes its use in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, which undergo smooth 4 + 2 cycloaddition reactions. This showcases its utility in constructing sophisticated organic frameworks with potential applications in material science and pharmaceuticals (Patrick et al., 2002).

Environmental Science

In environmental science, the transformation of vinyl chloride analogs, such as 1-chloro-1-fluoroethene, has been studied to understand and quantify the anaerobic degradation pathways of chlorinated pollutants. This research aids in developing strategies for the remediation of environmental contaminants, illustrating the role of this compound derivatives in environmental chemistry and pollution control (Pon & Semprini, 2004).

Electrochemical Studies

The electrochemical behavior of chlorobenzene derivatives, including 1-chloro-4-fluoro derivatives, has been investigated to understand their reactivity and potential applications in electrochemical synthesis and material processing. Such studies contribute to the development of new electrochemical methods for the synthesis of halogenated compounds and their applications in various technological domains (Momota et al., 1995).

Fluorinating Agents

This compound derivatives have been explored as fluorinating agents, providing an efficient and stable alternative for the fluorination of alcohols and carboxylic acids. This underscores their importance in the synthesis of fluorinated organic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials (Takaoka et al., 1979).

Properties

IUPAC Name

1-chloro-4-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIOCEWOZOFGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.